
叔丁基环丁叉烯并咔唑酯
描述
“tert-Butyl cyclobutylidenecarbazate” is a chemical compound with the CAS Number: 158001-20-8 . Its IUPAC name is tert-butyl 2-cyclobutylidenehydrazinecarboxylate . The molecular weight of this compound is 184.24 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl cyclobutylidenecarbazate” is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h5,10H,4,6H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“tert-Butyl cyclobutylidenecarbazate” is a white to yellow solid at room temperature . It has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
科学研究应用
合成酚类抗氧化剂和环境影响
刘和马伯里 (2020) 的研究深入探讨了合成酚类抗氧化剂 (SPA),它像叔丁基环丁叉烯并咔唑酯一样,可用于防止各种产品中的氧化反应。该研究讨论了 SPA 在环境中的广泛存在、人类接触途径以及由于潜在毒性而带来的相关健康风险。作者呼吁开发对环境影响最小的更安全的 SPA,如果用作抗氧化剂,这可能与叔丁基环丁叉烯并咔唑酯的开发和应用相关 (刘和马伯里,2020)。
有机醚的分解
谢等人 (2011) 通过在冷等离子体反应器中添加氢气探索了甲基叔丁基醚 (MTBE) 的分解。这项研究强调了与 MTBE 等醚相关的环境问题以及分解此类化合物的技术进步,可能提供对叔丁基环丁叉烯并咔唑酯在环境条件下的分解或转化的见解 (谢等人,2011)。
生物降解和在环境中的归宿
索恩顿等人 (2020) 综述了土壤和地下水中叔丁基乙基醚 (ETBE) 的生物降解和归宿。这篇综述总结了微生物如何降解 ETBE,一种与叔丁基环丁叉烯并咔唑酯相关的有机醚化合物。了解 ETBE 的生物降解途径和归宿可以为预测或研究叔丁基环丁叉烯并咔唑酯的环境行为奠定基础 (索恩顿等人,2020)。
安全和危害
未来方向
While specific future directions for “tert-Butyl cyclobutylidenecarbazate” are not mentioned in the available resources, the unique reactivity pattern of the tert-butyl group suggests potential applications in chemical transformations, biosynthetic and biodegradation pathways, and possibly in biocatalytic processes .
属性
IUPAC Name |
tert-butyl N-(cyclobutylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZQJAVXBBTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyclobutylidenecarbazate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


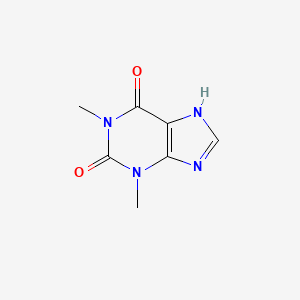
![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
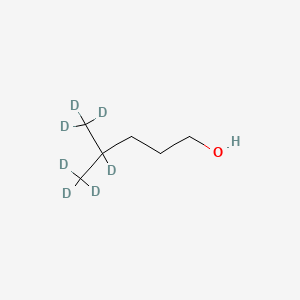

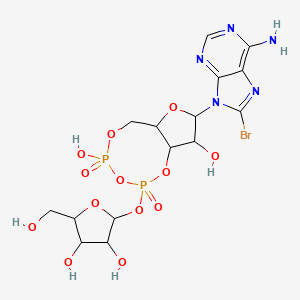
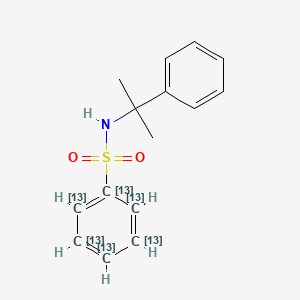


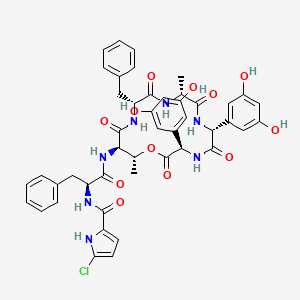
![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)